6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Overview
Description
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that features both a pyrrolidine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the triazine moiety.
Pyrrolidinone derivatives: Similar in structure but with different functional groups.
Triazine derivatives: Contain the triazine ring but differ in the substituents attached to it .
Uniqueness
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its combination of pyrrolidine and triazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H11N5O2 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N5O2/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5/h4H,1-3,8H2,(H2,9,11,13,14) |
InChI Key |
PQEOYPAKMKMPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NNC(=O)NC2=O |
Origin of Product |
United States |
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